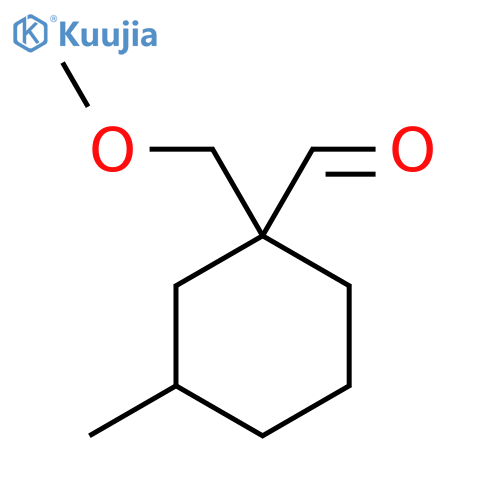

Cas no 1935299-82-3 (1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde)

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1935299-82-3

- 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

- EN300-1620960

- Cyclohexanecarboxaldehyde, 1-(methoxymethyl)-3-methyl-

-

- インチ: 1S/C10H18O2/c1-9-4-3-5-10(6-9,7-11)8-12-2/h7,9H,3-6,8H2,1-2H3

- InChIKey: MAOUPFPFMLGMFW-UHFFFAOYSA-N

- SMILES: O(C)CC1(C=O)CCCC(C)C1

計算された属性

- 精确分子量: 170.130679813g/mol

- 同位素质量: 170.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 0.970±0.06 g/cm3(Predicted)

- Boiling Point: 219.4±13.0 °C(Predicted)

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1620960-1.0g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 1g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-5.0g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 5g |

$3935.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-10.0g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 10g |

$5837.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-1000mg |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 1000mg |

$1200.0 | 2023-09-22 | ||

| Enamine | EN300-1620960-10000mg |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 10000mg |

$5159.0 | 2023-09-22 | ||

| Enamine | EN300-1620960-0.5g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 0.5g |

$1302.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-0.25g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 0.25g |

$1249.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-2.5g |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 2.5g |

$2660.0 | 2023-06-04 | ||

| Enamine | EN300-1620960-100mg |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 100mg |

$1056.0 | 2023-09-22 | ||

| Enamine | EN300-1620960-500mg |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

1935299-82-3 | 500mg |

$1152.0 | 2023-09-22 |

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

3. Back matter

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehydeに関する追加情報

Recent Advances in the Study of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1935299-82-3)

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1935299-82-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its unique cyclohexane backbone and methoxymethyl functional group, has shown promising potential in various applications, including drug synthesis, fragrance development, and as an intermediate in organic synthesis. Recent studies have focused on elucidating its physicochemical properties, synthetic pathways, and biological activities, making it a compound of interest for researchers aiming to explore novel therapeutic agents and industrial applications.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic utility of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde as a key intermediate in the development of new antiviral agents. The study highlighted the compound's ability to undergo selective functionalization, enabling the creation of diverse derivatives with enhanced bioactivity. The research team employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its derivatives, confirming their structural integrity and purity. The findings suggest that this compound could serve as a versatile building block for the synthesis of novel antiviral drugs, particularly those targeting RNA viruses.

Another significant study, featured in Organic & Biomolecular Chemistry, explored the catalytic asymmetric synthesis of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde. The researchers developed a highly efficient enantioselective route using chiral catalysts, achieving excellent yields and stereocontrol. This methodological advancement not only provides a scalable approach to producing the compound but also opens new avenues for its application in enantioselective synthesis of complex molecules. The study underscores the importance of this compound in the context of asymmetric catalysis, a critical area in modern pharmaceutical chemistry.

Beyond its synthetic applications, 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde has also been investigated for its potential biological activities. A recent preprint on bioRxiv reported preliminary findings on the compound's antimicrobial properties. In vitro assays demonstrated moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for the development of new antibiotics. Further studies are underway to optimize its structure and enhance its efficacy, with the aim of addressing the growing challenge of antibiotic resistance.

In conclusion, the compound 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1935299-82-3) represents a multifaceted molecule with wide-ranging applications in chemical biology and pharmaceutical research. Recent advancements in its synthesis, characterization, and biological evaluation highlight its potential as a valuable tool in drug discovery and industrial chemistry. Future research is expected to delve deeper into its mechanistic insights and explore its utility in other therapeutic areas, solidifying its role in the advancement of science and technology.

1935299-82-3 (1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde) Related Products

- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)

- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

- 120788-31-0(1-amino-4-hexyne)

- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)